Dipropylglycine

説明

Contextualization of Dipropylglycine within Non-Proteinogenic Amino Acids and Derivatives

Non-proteinogenic amino acids (NPAAs) represent a diverse group of amino acid building blocks that are not encoded by the standard genetic code and are not typically found in the primary structure of proteins lsu.eduresearchgate.net. Despite this, NPAAs play critical roles in biological systems and are invaluable tools in chemical synthesis and drug development. They can arise from post-translational modifications of proteinogenic amino acids or be synthesized through entirely different biochemical pathways researchgate.net.

Significance of Cα,α-Disubstituted Amino Acids in Peptide Science

A significant subclass of NPAAs are the α,α-disubstituted amino acids (dAAs), characterized by having two substituents at the alpha-carbon atom. This structural feature imposes considerable steric hindrance around the peptide backbone, leading to a significant restriction in the conformational freedom of the peptide chain lsu.edunih.govcapes.gov.br. This conformational constraint is highly valuable in peptide science as it can:

Enhance Peptide Stability: The steric bulk around the α-carbon can shield the peptide bond from enzymatic degradation, thereby increasing the metabolic stability of peptides acs.org.

Modulate Bioactivity: By influencing peptide conformation and stability, dAAs can significantly impact a peptide's binding affinity, potency, permeability, and pharmacokinetic properties acs.org.

This compound (Dpg), with its two propyl side chains at the α-carbon, is a prominent example of a dAA that has been extensively studied for its conformational effects in peptide sequences lsu.edunih.govnih.govlsu.edu. Research has shown that Dpg residues can stabilize helical conformations, contributing to the formation of structures like 3₁₀-helices, or can adopt extended conformations depending on the surrounding amino acid sequence and the solvent environment lsu.eduexplorationpub.comnih.govlsu.edu.

Historical Perspective of this compound Research

Research into this compound dates back several decades, with early efforts focused on its synthesis and incorporation into peptide structures. Studies in the 1980s explored methods for synthesizing peptides containing Dpg, including attempts to create homo-oligomers, although challenges were noted in forming contiguous Dpg residues nih.gov. These early investigations laid the groundwork for understanding how Dpg influences peptide conformation nih.govnih.gov.

More recent research has demonstrated the utility of Dpg in constructing peptides with specific biological activities and material properties. For instance, Dpg has been incorporated into chemotactic peptides, where it was found to confer activity comparable to natural peptides, with solid-phase synthesis methods proving more efficient than solution-phase approaches nih.gov. Furthermore, the development of protected forms, such as Boc-dipropylglycine (Boc-Dpg-OH), has facilitated its use as a versatile building block in peptide synthesis and pharmaceutical research chemimpex.comnih.gov.

Scope and Objectives of the Research on this compound

The academic research surrounding this compound is primarily driven by its potential to engineer peptides with tailored structural and functional properties. The key objectives of this research include:

Peptide Design for Applications: To design and synthesize peptides incorporating Dpg for specific applications, such as enhancing the stability, cell-penetrating ability, and delivery efficacy of therapeutic molecules researchgate.netnih.govjst.go.jpnih.govjst.go.jpresearchgate.net.

Structure-Activity Relationship Studies: To elucidate the relationship between the incorporation of Dpg, the resulting peptide structure (e.g., helicity, hydrophobicity), and its biological or material function researchgate.netnih.gov.

Advancement in Synthesis: To develop efficient and scalable synthetic methodologies for incorporating Dpg and other dAAs into complex peptide architectures nih.govlsu.edu.

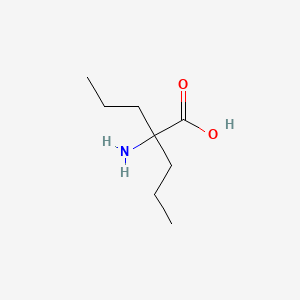

Structure

3D Structure

特性

IUPAC Name |

2-amino-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-8(9,6-4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHCGMZJLLOYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180359 | |

| Record name | Dipropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-31-6 | |

| Record name | Dipropylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2566-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Chemical Derivatization of Dipropylglycine

Established Synthetic Pathways for Dipropylglycine

The synthesis of α,α-dialkyl amino acids like this compound requires specialized methods to construct the sterically hindered quaternary carbon center.

Conventional Synthetic Routes

Conventional methods for synthesizing symmetrically α,α-disubstituted α-amino acids have been a subject of extensive research. One established approach involves the alkylation of glycine (B1666218) derivatives. For instance, a straightforward procedure utilizes the alkylation of a glycine equivalent with an appropriate alkyl halide. core.ac.uk Another versatile method is the Strecker synthesis, which involves the reaction of a ketone (in this case, 4-heptanone) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile.

A notable multicomponent reaction, the Ugi reaction, offers a direct pathway to highly hindered C-tetrasubstituted amino acids. researchgate.net This one-pot reaction combines an amine, a ketone, a carboxylic acid, and an isocyanide to form an α-acylamino amide. researchgate.net For the synthesis of this compound, this can be achieved through a solid-phase Ugi reaction using a resin functionalized with an isocyanide group. researchgate.net

Challenges in this compound Synthesis due to Steric Hindrance

The primary challenge in the synthesis of this compound is overcoming the steric hindrance imposed by the two propyl groups at the α-carbon. nih.govresearcher.life This steric bulk significantly impedes the formation of the Cα-C bond and subsequent reactions. For example, during peptide bond formation, the carboxyl group of Dpg is severely hindered, making coupling reactions inefficient. nih.gov This steric hindrance can lead to low yields, require harsh reaction conditions, and may necessitate the use of highly reactive reagents, which can in turn lead to side reactions. The choice of synthetic route and reaction conditions must be carefully optimized to accommodate the sterically demanding nature of the this compound structure. beilstein-journals.org

Advanced Protection and Activation Strategies for this compound Derivatives in Peptide Synthesis

The incorporation of the sterically hindered this compound residue into a peptide chain requires specialized protecting groups and activation methods to ensure efficient and successful peptide coupling. nih.govresearcher.life

Use of Boc (tert-Butyloxycarbonyl) Group in Boc-Dipropylglycine

The tert-Butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function of amino acids in peptide synthesis. chempep.comnih.gov Boc-dipropylglycine is a key derivative that serves as a building block in both solution-phase and solid-phase peptide synthesis (SPPS). chemimpex.com The Boc group provides stability and enhances the solubility of the amino acid derivative. chemimpex.com In Boc-based SPPS, the Boc group is cleaved using a moderately strong acid, such as trifluoroacetic acid (TFA), typically in a solution of dichloromethane (B109758) (DCM). chempep.com The relative stability of the Boc group under various conditions allows for selective deprotection without affecting other protecting groups on the peptide chain. chempep.com

Table 1: Properties of Boc-Dipropylglycine

| Property | Value |

| CAS Number | 87113-32-4 cymitquimica.com |

| Molecular Formula | C13H25NO4 cymitquimica.com |

| Primary Use | Peptide synthesis building block chemimpex.com |

| Deprotection Condition | 50% TFA in DCM chempep.com |

Fmoc (9-Fluorenylmethyloxycarbonyl) Chemistry in Solid-Phase Peptide Synthesis

The 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis due to its base-lability. chempep.comnih.gov Fmoc-dipropylglycine is employed in Fmoc-based SPPS, where the Fmoc group is removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comuci.edu This orthogonality to the acid-labile side-chain protecting groups and the resin linkage is a key advantage of the Fmoc strategy. nih.gov The synthesis of peptides containing hindered residues like this compound benefits from the Fmoc methodology, which avoids the harsh acidic conditions of Boc-SPPS that could lead to side reactions. nih.gov

Optimization of Coupling Reagents and Conditions for Hindered this compound Residues

The steric hindrance of the this compound residue makes the formation of a peptide bond at its carboxyl group particularly challenging. nih.gov Standard coupling reagents may prove ineffective. Therefore, significant research has focused on optimizing coupling reagents and conditions for such hindered amino acids. researchgate.netjpt.com

Highly efficient coupling reagents, often referred to as uronium or phosphonium (B103445) salts, are necessary to activate the carboxylic acid of Dpg. jpt.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have demonstrated superior performance in coupling sterically hindered amino acids. jpt.combachem.com These reagents form highly reactive activated esters that can be more readily attacked by the incoming amine nucleophile. uniurb.it

Additives like HOBt (1-Hydroxybenzotriazole) and its less hazardous derivative, OxymaPure (Ethyl cyano(hydroxyimino)acetate), are often used in conjunction with coupling reagents to suppress racemization and improve coupling efficiency. researchgate.nethighfine.com For extremely difficult couplings involving residues like Dpg, the use of amino acid fluorides, generated in situ, has also been shown to be effective. researcher.life

Furthermore, reaction conditions such as temperature and reaction time must be carefully controlled. Microwave-assisted peptide synthesis has emerged as a valuable technique to accelerate coupling reactions, particularly for hindered sequences, by providing rapid and efficient heating. nih.gov

Table 2: Common Coupling Reagents for Hindered Amino Acids

| Reagent | Class | Key Features |

| HATU | Uronium Salt | High coupling efficiency, especially for hindered amino acids. jpt.combachem.com |

| HBTU | Uronium Salt | Widely used, effective for many standard and hindered couplings. researchgate.net |

| PyBOP | Phosphonium Salt | High coupling efficiency with low racemization risk. jpt.combachem.com |

| COMU | Uronium Salt | Safer alternative to benzotriazole-based reagents with high reactivity. peptide.com |

Chemical Modifications and Functionalization of this compound

The chemical modification of this compound (Dpg) is crucial for its application in various scientific fields. These modifications aim to alter its properties, facilitate its incorporation into peptides, or introduce functional groups for specific applications.

This compound hydrazide is an organic compound featuring a hydrazide functional group, which is typically formed through the reaction of a carboxylic acid derivative with hydrazine. cymitquimica.com This derivative, also known as 2-(Dipropylamino)acetohydrazide, possesses a molecular formula of C8H19N3O and a molecular weight of 173.26 g/mol . cymitquimica.com It is generally a white to off-white solid that is soluble in polar solvents like water and alcohols. cymitquimica.com

The synthesis of trifluoroacetyl-dipropylglycine hydrazide (Tfa-Dpg-NHNH2) can be achieved, and this compound can be oxidatively coupled to other amino acids, such as Gly-OBut. nih.gov However, attempts to couple it with another this compound unit (Dpg-OBut) have been unsuccessful. nih.gov The use of an N',N'-dibenzylhydrazide (DBH) group for C-terminal protection offers a workaround to some synthetic challenges, as the free hydrazide can be regenerated through catalytic reduction. nih.gov

Table 1: Properties of N,N-Dipropylglycine Hydrazide

| Property | Value |

|---|---|

| IUPAC Name | 2-(dipropylamino)acetohydrazide |

| Molecular Formula | C8H19N3O |

| Molecular Weight | 173.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) |

Data sourced from CymitQuimica cymitquimica.com

The incorporation of the sterically hindered amino acid this compound into peptides has been a subject of significant investigation. researchgate.netnih.gov While linking protein amino acids to the amino group of Dpg is relatively straightforward, forming a peptide bond with the carboxyl group of Dpg is severely limited by steric hindrance. nih.gov

Researchers have explored various coupling methods to overcome these limitations. researchgate.netnih.gov One successful approach involves the use of 2-Trifluoromethyl-4,4-dipropyloxazolin-5(4H)-one, which is readily prepared from N-trifluoroacetyl-Dpg and thionyl chloride. nih.gov This reagent couples cleanly with other amino acids, making it a preferred method for introducing a Dpg residue. nih.gov Another effective reagent is the derivative of N-Benzyloxycarbonyl (Z) Dpg with 3-hydroxy-4-oxo-3,4-dihydrobenzotriazine. nih.gov

The Ugi reaction, utilizing 4-heptanone, has been employed to prepare peptides containing a single Dpg residue, albeit in modest yields. nih.gov However, this method proved unsuccessful for creating peptides with contiguous Dpg residues. nih.gov For the synthesis of higher homo-oligomers of this compound, amino extension of Dpg2-OBut through successive additions of 2-trifluoromethyl-4,4-dipropyloxazolin-5(4H)-one has proven effective. nih.gov

A recent development in peptide functionalization involves a palladium-mediated reaction that allows for the precise modification of peptides containing dehydroalanine, a non-canonical amino acid. news-medical.net This method, which works in water under ambient conditions with affordable reagents, could potentially be adapted for the modification of Dpg-containing peptides, offering a new avenue for biofunctionalization. news-medical.net

Derivatization is a chemical modification technique used to enhance the properties of a molecule, such as its detectability, stability, or chromatographic behavior. numberanalytics.com This is particularly useful for complex molecules where analysis can be challenging. numberanalytics.com

In the context of this compound, derivatization can be employed to improve its analytical characteristics. For instance, derivatization can increase the volatility of the compound, making it more suitable for analysis by gas chromatography-mass spectrometry (GC-MS). numberanalytics.com It can also enhance ionization efficiency for liquid chromatography-mass spectrometry (LC-MS) analysis. numberanalytics.comnih.gov

Common derivatization techniques include silylation, acylation, and alkylation. numberanalytics.com For amino acids and peptides, derivatization with reagents that introduce a hydrophobic quaternary amine group can significantly improve detection sensitivity in ESI-MS by increasing their surface activity. google.com

Table 2: Common Derivatization Techniques and Their Effects

| Technique | Effect | Analytical Application |

|---|---|---|

| Silylation | Increases volatility | Gas Chromatography (GC) |

| Acylation | Improves stability and chromatographic properties | GC, Liquid Chromatography (LC) |

| Alkylation | Enhances volatility and can introduce chromophores | GC, LC, UV-Vis Spectroscopy |

Data sourced from Number Analytics numberanalytics.com

Incorporation into Peptides for Biofunctionalization

Stereoselective Synthesis Approaches for this compound Analogues

Stereoselective synthesis, the ability to preferentially create one stereoisomer of a molecule, is critical in the development of pharmacologically active compounds. For analogues of this compound, controlling the three-dimensional arrangement of atoms is crucial for their biological activity.

Researchers have developed versatile stereoselective routes for synthesizing novel analogues of various amino acids. For instance, a stereoselective synthesis for 2′-(S)-CCG-IV analogues, which are conformationally restricted cyclopropyl (B3062369) glutamate (B1630785) analogues, has been established. nih.govnih.gov This route starts from optically active (R)-epichlorohydrin and allows for late-stage diversification, providing access to a wide variety of analogues. nih.gov

Another approach involves the stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives. beilstein-journals.org This has been achieved through methods like the Tsuji–Trost allylation, which proceeds with a retention of configuration. beilstein-journals.org Similarly, a biogenetic synthesis strategy using electrooxidation and heterodimerization of N-substituted pyrrolidine-1-carboxamides has been developed to create diverse analogues of the fissoldhimine alkaloid core with high diastereoselectivity. rsc.org

For the synthesis of optically active analogues of the natural product febrifugine, an asymmetric Mannich reaction between piperideine and acetone (B3395972) in the presence of L-proline has been utilized to prepare the key intermediate with an 80% enantiomeric excess. researchgate.net These examples of stereoselective synthesis highlight the advanced methodologies available that could be adapted for the creation of specific stereoisomers of this compound analogues, enabling the exploration of their structure-activity relationships.

Research Findings and Applications

Peptide Synthesis and Conformational Studies

The synthesis of peptides containing Dpg has been a focus of research, with methodologies evolving to overcome the steric challenges posed by the α,α-disubstitution. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry has been successfully employed, sometimes requiring optimized coupling conditions such as elevated temperatures to achieve good yields nih.govlsu.edu.

Conformational analyses of Dpg-containing peptides have consistently shown that its incorporation leads to more rigid structures compared to peptides made solely of proteinogenic amino acids lsu.eduacs.orgnih.govlsu.edu. For instance, peptides with Dpg residues at alternating positions have demonstrated increased helicity and hydrophobicity, which are key factors for cell-penetrating peptide (CPP) activity researchgate.netnih.gov. Studies have mapped out specific hydrogen bonding patterns and hydrophobic interactions that stabilize these conformations, providing insights into the molecular basis of Dpg's influence lsu.edu.

1H NMR Spectroscopy for Solution Conformation

Infrared (IR) Spectroscopy for Conformational Insight

Applications in Drug Delivery and Peptide Therapeutics

One of the most promising areas of research for Dpg is its use in designing cell-penetrating peptides (CPPs) for the intracellular delivery of therapeutic molecules, such as small interfering RNAs (siRNAs) and plasmid DNA (pDNA) researchgate.netjst.go.jpnih.govjst.go.jpresearchgate.net.

siRNA Delivery: Peptides incorporating Dpg have shown significant potential for delivering siRNAs into cells. A study reported that a peptide containing four Dpg residues exhibited effective gene-silencing effects with minimal cytotoxicity, even at low peptide concentrations and in the presence of serum jst.go.jpnih.gov. The amphipathic helical structure induced by Dpg was found to be crucial for complexation with siRNAs and subsequent intracellular delivery jst.go.jpnih.gov.

Plasmid DNA Delivery: Building on the success with siRNAs, Dpg-containing peptides have also been investigated for the delivery of larger nucleic acids like plasmid DNA for gene therapy applications jst.go.jpresearchgate.net. Research indicates that certain Dpg-based peptides can effectively deliver pDNA, with their efficacy influenced by factors such as peptide sequence and the charge ratio between the peptide and pDNA jst.go.jpresearchgate.net.

Peptide Therapeutics: Beyond delivery systems, Dpg's ability to enhance peptide stability and modulate bioactivity makes it a valuable component in the design of novel peptide therapeutics. Its incorporation can improve pharmacokinetic properties and potentially lead to more effective drug candidates for various diseases chemimpex.comacs.orgnih.gov.

Molecular Dynamics Simulations

Historical Research and Biological Activity

Early research also explored the biological activity of peptides containing Dpg. For example, when incorporated into specific peptide sequences, Dpg was found to be as active as natural chemotactic peptides in mediating chemotaxis towards human neutrophils nih.gov. This early finding highlighted Dpg's potential to influence biological signaling pathways when integrated into peptide structures.

Biological Activities and Therapeutic Applications of Dipropylglycine Containing Peptides

Cell-Penetrating Peptide (CPP) Design and Delivery Systems

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering various molecular cargoes into cells. mdpi.com The introduction of Dpg into CPP sequences has been shown to enhance their properties for creating effective delivery systems.

Peptides containing Dpg have been successfully designed as carriers for the intracellular delivery of nucleic acids like small interfering RNA (siRNA) and plasmid DNA (pDNA). nih.govjst.go.jpnih.gov Cationic CPPs form nano-sized complexes with anionic nucleic acids through electrostatic interactions, facilitating their entry into cells. nih.govjst.go.jp

In the context of siRNA delivery, amphipathic helical peptides containing Dpg have demonstrated the ability to form stable complexes with siRNA that are of an appropriate size and zeta-potential for intracellular delivery. nih.gov One study highlighted a 12-mer peptide with Dpg that achieved effective RNA interference in human hepatoma cells, even at low concentrations of the peptide and siRNA. nih.gov Another research effort focused on a series of Dpg-containing peptides, finding that a peptide with four Dpg residues was particularly effective at gene silencing with minimal cytotoxicity in the presence of serum. nih.gov

For pDNA delivery, similar Dpg-containing amphipathic helical CPPs have been evaluated. jst.go.jpnih.gov Interestingly, the optimal peptide sequence for delivering pDNA can differ from that for siRNA, despite both being nucleic acids. jst.go.jpnih.gov For instance, out of three peptides that showed effective pDNA transfection, only one had previously demonstrated efficient gene-silencing with siRNA. jst.go.jpnih.gov This suggests that the size and biological function of the nucleic acid cargo are critical factors in designing tailored CPP delivery systems. jst.go.jpnih.gov

A comparative study using seven different peptides for both siRNA and pDNA delivery revealed these differences in efficacy. While one specific Dpg-containing peptide (Pep4) was capable of delivering both types of nucleic acids, two other peptides (Pep2 and Pep3) were effective for pDNA delivery only. jst.go.jp

Table 1: Efficacy of Dpg-Containing Peptides in Nucleic Acid Delivery

| Peptide | Cargo | Efficacy | Reference |

|---|---|---|---|

| Dpg-containing 12-mer | siRNA | Effective RNA interference | nih.gov |

| Peptide with four Dpg residues | siRNA | Effective gene silencing | nih.gov |

| Pep4 (Dpg-containing) | siRNA & pDNA | Efficient delivery of both | jst.go.jp |

The amphipathic nature of these peptides, characterized by distinct hydrophobic and cationic domains, is crucial for their function. nih.govjst.go.jp The incorporation of Dpg, a hydrophobic α,α-disubstituted α-amino acid, helps to stabilize the peptide's secondary structure, particularly promoting the formation of an α-helix. nih.govjst.go.jp This helical conformation, combined with the amphipathic properties, allows the peptides to interact with and penetrate cell membranes. nih.gov

The amphipathic structure plays a key role in the formation of complexes with siRNA and their subsequent intracellular delivery. nih.govjst.go.jp Studies have shown that Dpg-containing peptides that adopt an amphipathic α-helical structure can effectively form complexes with siRNA and achieve efficient intracellular delivery with low cytotoxicity. jst.go.jp The helicity and hydrophobicity conferred by Dpg contribute significantly to the high cell-penetrating ability of these peptides. researchgate.net

A significant advantage of incorporating unnatural amino acids like Dpg into peptides is the enhanced resistance to enzymatic degradation. jst.go.jpresearchgate.net Peptide bonds involving D-amino acids or α,α-disubstituted amino acids are less susceptible to cleavage by proteases compared to those formed by natural L-amino acids. lifetein.comfrontiersin.org This increased stability against proteases like trypsin ensures that the CPPs remain intact for longer periods, thereby prolonging their functionality as delivery vehicles. jst.go.jpacs.orgnih.gov

Peptides containing Dpg have demonstrated high resistance to enzymatic degradation, which is a crucial property for in vivo applications. jst.go.jp This resistance allows for sustained transfection abilities when used for pDNA delivery. jst.go.jp The introduction of Dpg is a recognized strategy for conferring enzyme resistance to peptides. researchgate.net

The relationship between the structure of Dpg-containing CPPs and their activity is a key area of research. nih.govx-mol.net The amphipathic structure is a determining factor in the complexation with siRNA and subsequent intracellular delivery. nih.govjst.go.jp

Studies have revealed that peptide length is a critical parameter for the efficiency of siRNA intracellular delivery. jst.go.jp In a series of amphipathic peptides, an increase in peptide length correlated with increased cellular uptake of siRNA, while surprisingly, cytotoxicity was reduced. nih.gov A peptide containing four Dpg residues demonstrated a potent gene-silencing effect at low concentrations without significant cytotoxicity. nih.gov

Table 2: Structure-Activity Relationship in Dpg-Containing CPPs for siRNA Delivery

| Structural Feature | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Amphipathic Structure | Essential for complexation and delivery | Crucial for function | nih.govjst.go.jp |

| Peptide Length | Increased length led to higher siRNA uptake | Enhanced delivery efficiency | nih.gov |

| Number of Dpg Residues | A peptide with four Dpgs was highly effective | Optimized gene-silencing | nih.gov |

Role of this compound in Enzyme Resistance and Prolonged Functionality of CPPs

Modulation of Biological Function through Conformational Control

The conformational constraints imposed by Dpg can be harnessed to modulate the biological functions of peptides beyond cargo delivery. jst.go.jpnih.govnih.gov By influencing the peptide's secondary structure, Dpg can lock the peptide into a specific conformation that is recognized by biological receptors.

The role of peptide backbone conformation on the biological activity of chemoattractant peptides has been investigated through the synthesis of analogues containing Dpg. marquette.edu The prototypical chemotactic tripeptide, N-formyl-L-methionyl-L-leucyl-L-phenylalanine (f-Met-Leu-Phe-OH), elicits a response from polymorphonuclear leukocytes. marquette.edu

To explore the influence of conformation on this activity, an analogue was synthesized where the central Leu residue was replaced with the conformationally restricted Dpg. marquette.edu X-ray diffraction and solution-state NMR, IR, and CD studies revealed that this Dpg-containing analogue predominantly adopts an extended β-sheet-like structure. marquette.edu This is in contrast to other analogues that may favor a folded conformation. marquette.edu

Interestingly, this extended Dpg-containing peptide exhibited the highest activity in human peripheral blood neutrophils, being significantly more active than the parent peptide. marquette.edu This finding suggests that the chemotactic peptide receptor on human neutrophils shows a preference for a ligand in an extended conformation. marquette.edu This highlights how the incorporation of Dpg can be used as a tool to probe the conformational requirements of receptor-ligand interactions and to design more potent peptide analogues. marquette.eduresearchgate.net

Impact on Receptor Interaction and Signal Transduction

The incorporation of this compound (Dpg) into peptides significantly influences their interaction with biological receptors and the subsequent signal transduction pathways. Peptides function as ligands that bind to receptors, such as G protein-coupled receptors (GPCRs), initiating a cascade of intracellular events. americanpeptidesociety.org The structure and conformation of these peptides are critical for their binding affinity and specificity. mdpi.com The introduction of Cα,α-disubstituted amino acids like Dpg induces folded, often helical, structures in peptides. lsu.edu This conformational constraint can enhance the peptide's ability to bind effectively to its target receptor.

Signal transduction begins when a stimulus, such as a peptide binding to a receptor, is converted into a biochemical signal. nih.govkenhub.com This process involves a series of molecular events, often including second messengers like cyclic AMP (cAMP) or calcium ions, which propagate the signal within the cell. americanpeptidesociety.org For peptide hormones that interact with family B GPCRs, the binding process is often described by a "two-domain" model, where different parts of the peptide interact with distinct domains of the receptor to initiate signaling. frontiersin.org

The unique structural properties of Dpg-containing peptides can modulate these signaling pathways. By stabilizing a specific conformation, Dpg can enhance the peptide's interaction with the receptor, leading to a more robust or prolonged downstream signal. researchgate.net For instance, the increased helicity and hydrophobicity of an Arg-rich peptide containing Dpg were shown to contribute to its high cell-penetrating ability, a key factor in drug delivery which relies on effective interaction with the cell membrane. researchgate.net The ability of peptides to selectively target and activate specific signaling pathways is crucial for developing therapeutics with precise actions. americanpeptidesociety.orgumich.edu Studies using synthetic peptides have been instrumental in mapping the interaction sites between receptors and their associated G proteins, furthering our understanding of how these signals are transmitted. umich.edu

The process of signal transduction involves several key stages:

Transduction: The initial step where a stimulus activates a nerve ending or receptor. nih.gov

Transmission: The relay of the signal from the initial site to other parts of the nervous system or cell. nih.govucl.ac.uk

Modulation: Neural or cellular processes that can reduce or alter the signal being transmitted. nih.govucl.ac.uk

The ability of Dpg to enforce specific conformations in peptides makes it a valuable tool for designing ligands that can precisely modulate these signaling events, which is fundamental for creating targeted therapies. mdpi.com

Therapeutic Potential in Drug Discovery and Medicinal Chemistry

This compound is a compound of significant interest in drug discovery and medicinal chemistry due to its unique structural characteristics. chemimpex.com Its incorporation into peptides can enhance their stability and solubility, which are critical properties for effective therapeutic agents. chemimpex.com The design of new pharmaceuticals often involves creating molecules that can modulate specific biological systems, and Dpg's structure makes it a valuable component in this process. chemimpex.comnih.gov The development of peptide-based drugs is a promising area in new drug development, and platforms are being created to accelerate this research by improving the efficiency of the "design, make, test, analyze" cycle. fujitsu.com

Applications in Drug Development and Design

The use of Dpg in drug development stems from its ability to confer desirable properties to peptides. As a Cα,α-disubstituted amino acid, Dpg induces conformational constraints, leading to more stable and predictable secondary structures, such as helices. lsu.eduresearchgate.net This structural stability is crucial because it can lead to higher resistance against enzymatic degradation, a common challenge in peptide therapeutics. researchgate.net

Key applications in drug development include:

Enhanced Stability: Peptides containing Dpg have shown high resistance to proteases, which can prolong their activity in the body. researchgate.net

Improved Bioactivity: By locking a peptide into its bioactive conformation, Dpg can enhance its binding affinity to its target, thereby increasing its potency. lsu.edu

Drug Delivery: Amphipathic helical peptides containing Dpg have been developed as effective cell-penetrating peptides (CPPs). researchgate.net These CPPs can form stable complexes with molecules like siRNA and facilitate their delivery into cells, which is a significant hurdle in nucleic acid-based therapies. researchgate.netresearchgate.net A study demonstrated that a peptide containing four Dpg units showed an effective gene-silencing effect without cytotoxicity. researchgate.net

The design of enzyme inhibitors is a well-established approach in drug development, and the structural insights gained from incorporating amino acids like Dpg can aid in creating potent and specific inhibitors. nih.gov Researchers utilize Dpg in the synthesis of various bioactive peptides, leveraging its protective Boc (tert-butyloxycarbonyl) group for selective reactions in complex syntheses. chemimpex.com

Potential in Neurological Disorders and Metabolic Diseases

This compound is considered a valuable compound for designing therapeutics aimed at neurological and metabolic disorders. chemimpex.com

Neurological Disorders: These are diseases affecting the central and peripheral nervous system, including conditions like Alzheimer's, Parkinson's, and epilepsy. topdoctors.co.uk The development of treatments often involves creating molecules that can modulate neurotransmitter systems. chemimpex.com There is a suggested link between low levels of the antioxidant uric acid and an increased risk for neurodegenerative diseases, highlighting the complex biochemical environment of these conditions. frontiersin.org Nutraceuticals and functional foods are being explored for their potential prophylactic role in neurological interventions. mdpi.com The unique structural properties of Dpg can be harnessed to design peptides that can cross the blood-brain barrier or interact specifically with neuronal receptors, offering a pathway for developing novel treatments for these complex diseases. chemimpex.com

Metabolic Diseases: These disorders are characterized by disruptions in normal metabolic processes, with obesity, type 2 diabetes (T2DM), and non-alcoholic fatty liver disease (NAFLD) being prominent examples. selvita.com Low plasma concentrations of the amino acid glycine (B1666218) have been consistently reported in patients with these conditions. nih.gov Polyphenols are another class of compounds studied for their potential to alleviate symptoms of metabolic syndrome due to their antioxidant and anti-inflammatory properties. mdpi.com The development of Dpg-containing peptides could lead to new therapeutic strategies for metabolic diseases by, for example, creating stable mimics of hormones that regulate metabolism. chemimpex.com The design of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used to treat diabetes, serves as an example of how targeting specific enzymes in metabolic pathways can lead to successful therapies. nih.gov

Amyloid Fibril Blocker Peptides

A significant application of this compound is in the design of peptides that can inhibit the formation of amyloid fibrils. lsu.edumolaid.com Amyloid aggregation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. frontiersin.org The strategy involves designing peptides that can interfere with the self-assembly process of amyloidogenic proteins like amyloid-beta (Aβ). nih.gov

Peptide-based inhibitors are often designed based on the hydrophobic core of the Aβ peptide itself (typically Aβ16-20). nih.gov By incorporating sterically hindered Cα,α-disubstituted amino acids like Dpg into this core sequence, researchers can create "β-strand mimics." lsu.edu These mimics are thought to interact with the hydrophobic core of the aggregating Aβ peptide, thereby disrupting the formation of the β-sheet structures that are essential for fibril elongation. lsu.edunih.gov

Research findings have shown that:

Peptides containing Dpg can adopt folded structures, which is a key feature for their inhibitory action. lsu.edu

An inhibitor named AMY-1, containing such modified amino acids, was observed to significantly reduce the aggregation of the amyloidogenic Aβ10-35 peptide. lsu.edu

These blocker peptides can work through different mechanisms to inhibit fibrillation and can also block the pathway even after the growth phase has started. frontiersin.org

The resulting species formed when insulin (B600854) (another protein prone to amyloid aggregation) was co-incubated with inhibitory peptides were found to be non-hemolytic, suggesting a potential for therapeutic use. frontiersin.org

The development of peptides that can either block aggregation or cap existing fibrils represents a promising therapeutic strategy for amyloid-related diseases. alzforum.org

| Inhibitor Peptide Concept | Mechanism of Action | Key Finding | Citation |

| Dpg-containing β-strand mimics | Interact with the hydrophobic core of amyloid peptides, disrupting β-sheet formation. | Can significantly reduce the aggregation of amyloidogenic peptides like Aβ10-35. | lsu.edu |

| Amyloid Aggregation Mitigating Peptides (AAMPs) | Utilize the Aβ hydrophobic core for recognition and add disrupting agents like ααAAs. | Can alter aggregation kinetics and induce different, less toxic aggregate morphologies. | nih.gov |

| General Inhibitory Peptides | Can inhibit the elongation phase of aggregation and also disaggregate preformed fibrils. | Inhibit aggregation by reducing the formation of β-sheet rich structures. | frontiersin.org |

Development of Biocatalysts

Biocatalysis, the use of enzymes or whole cells to accelerate chemical reactions, is a rapidly expanding field in the pharmaceutical and chemical industries. sterlingpharmasolutions.comexpresspharma.in It offers significant advantages, including high selectivity (regio-, enantio-, and stereoselectivity), environmental friendliness, and efficiency. expresspharma.in The development of novel biocatalysts is crucial for creating greener and more sustainable industrial processes. expresspharma.inchimia.ch

This compound plays a role in the development of biocatalysts by enhancing enzyme stability and activity. chemimpex.com Protein engineering techniques, such as directed evolution, are used to tailor enzymes for specific industrial applications. uni-greifswald.deresearchgate.net The incorporation of unnatural amino acids like Dpg can be a strategy to improve the properties of an enzyme. For example, enhancing the thermal stability or altering the substrate specificity of an enzyme can make it more suitable for industrial-scale synthesis. researchgate.net While the primary application of Dpg is in peptide therapeutics, its structural features that confer stability are also beneficial in the context of creating more robust and efficient biocatalysts for the synthesis of pharmaceuticals and other fine chemicals. chemimpex.com

Advanced Analytical and Research Methodologies in Dipropylglycine Studies

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for separating, identifying, and purifying dipropylglycine and its related compounds. These techniques leverage differences in physical and chemical properties to isolate the target molecule from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides and amino acid derivatives, including this compound. Reversed-phase HPLC (RP-HPLC) is particularly widely used due to its high resolution, sensitivity, and ability to separate compounds with subtle structural differences hplc.eu. RP-HPLC separates molecules based on their hydrophobicity, with more hydrophobic compounds retained longer on the stationary phase.

Studies involving peptides containing this compound have routinely employed RP-HPLC for purification. For instance, synthesized peptides incorporating this compound have been purified using RP-HPLC with C18 columns and acetonitrile/water gradients, often with trifluoroacetic acid (TFA) as a mobile phase additive to improve peak shape and resolution jst.go.jpgoogle.comjst.go.jp. Purity assessments of these peptides, often exceeding 96%, are typically confirmed using analytical RP-HPLC jst.go.jpjst.go.jp.

While RP-HPLC is common, other HPLC modes like hydrophilic interaction liquid chromatography (HILIC) can also be beneficial for analyzing polar compounds such as amino acids and their derivatives, especially when coupled with mass spectrometry mdpi.comresearchgate.net. HILIC separates compounds based on their partitioning between a polar stationary phase and a highly organic mobile phase, offering complementary selectivity to RP-HPLC nih.gov.

Table 1: Typical RP-HPLC Parameters for Peptide Purification

| Parameter | Description | Common Range/Value | Reference(s) |

| Column Type | Reversed-phase C18 (e.g., C18-AR-II) | C18, C12 | hplc.eujst.go.jp |

| Mobile Phase A | Aqueous buffer (e.g., water with 0.1% TFA) | 0.1% TFA in H₂O | jst.go.jpgoogle.com |

| Mobile Phase B | Organic solvent (e.g., acetonitrile) | Acetonitrile | jst.go.jpgoogle.com |

| Gradient | Linear gradient of mobile phase B in mobile phase A | e.g., 5-95% B over 30 min | jst.go.jpgoogle.com |

| Flow Rate | Typically 0.5-1.0 mL/min for analytical, higher for preparative | 1.0 mL/min, 10 mL/min (preparative) | jst.go.jpgoogle.com |

| Detection | UV detection (e.g., at 220 nm) | 220 nm | jst.go.jpgoogle.com |

| Purity Assessment | Analytical RP-HPLC | >96% | jst.go.jpjst.go.jp |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF-MS) and Electrospray Ionization (ESI) coupled with MS are commonly used for peptide characterization jst.go.jpgoogle.comjst.go.jpmdpi.comgoogle.com.

MALDI-TOF-MS provides accurate mass measurements, allowing for the confirmation of the synthesized peptide's molecular weight. ESI-MS, often coupled with liquid chromatography (LC-MS), is also a powerful tool for identifying and quantifying amino acids and their derivatives in complex biological samples mdpi.comresearchgate.netcreative-proteomics.comcreative-proteomics.comnih.gov. Fragmentation patterns obtained from MS/MS experiments (tandem mass spectrometry) provide sequence information for peptides and structural insights for smaller molecules by breaking them into characteristic fragments nih.govlibretexts.orgreddit.com. For instance, the fragmentation of peptides containing this compound can reveal the position and nature of the this compound residue within the sequence.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is crucial for understanding the behavior of this compound and for rational design in drug discovery and materials science.

While direct drug design applications specifically for this compound as a standalone therapeutic are not extensively detailed in the provided search results, its role in peptide design for drug delivery systems (e.g., cell-penetrating peptides for siRNA delivery) highlights its relevance. Computational approaches are integral to designing peptides with desired properties, such as enhanced helicity and stability, which this compound can confer jst.go.jpjst.go.jpresearchgate.netdokumen.pub. Structure-based drug design principles, which involve understanding the three-dimensional structure of a target and designing molecules to fit, are implicitly applied when designing peptides containing this compound for specific biological interactions nih.govfrontiersin.orgmdpi.comwiley.com. Ligand-based screening technologies, which rely on known active molecules to identify new candidates, could also be employed in broader peptide or small molecule drug discovery programs involving this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. While specific QSAR studies focused solely on this compound are not explicitly detailed, the broader context of amino acid derivatives and peptide research suggests their potential application. For example, QSAR studies are used to characterize the relationship between chemical modifications in peptides (which could include incorporating non-standard amino acids like this compound) and their modulation capabilities chemistry.pt. The 'Building Block Approach' utilizing this compound derivatives could be applied in combinatorial synthesis and QSAR studies to generate libraries of compounds for screening researchgate.netnih.gov. Such studies help in understanding how structural variations, such as the introduction of this compound, influence peptide properties and biological activity, guiding the design of more effective molecules creative-proteomics.comresearchgate.netchemistry.ptnih.govnih.gov.

Compound List:

this compound (Dpg)

Future Directions and Emerging Research Avenues for Dipropylglycine

Exploration of Novel Dipropylglycine Derivatives with Enhanced Properties

The synthesis of novel this compound derivatives is a critical area for expanding its utility. Research is directed towards modifying the Dpg structure to achieve enhanced properties such as improved solubility, increased stability under various conditions, or modulated biological activity. For instance, studies are exploring the incorporation of Dpg into peptide sequences to influence their conformational stability and biological function jst.go.jpresearchgate.net. The synthesis of α,α-disubstituted glycines, including this compound, has been achieved through methods like the Ugi reaction, offering pathways to create hindered amino acids with potential for unique peptide structures researchgate.net. Future work will likely involve systematic derivatization of the amino and carboxyl groups, as well as modifications to the propyl side chains, to fine-tune these properties for specific applications.

Advanced Applications in Biomaterials and Nanotechnology

This compound and its derivatives hold significant potential for integration into advanced biomaterials and nanotechnology platforms. Nanomaterials are increasingly being utilized in biomedical applications for drug delivery, tissue engineering, and diagnostics due to their unique properties frontiersin.orgmdpi.comnih.gov. Dpg-containing peptides or polymers could serve as building blocks for novel biomaterials, potentially offering tailored mechanical properties or specific biological interactions. Research into functionalized polymers and nanoparticles for drug delivery systems is a rapidly growing field where Dpg derivatives might find application, enhancing targeting and controlled release of therapeutic agents up.pt. Furthermore, the incorporation of Dpg into peptide-based nanostructures could lead to new materials with applications in areas such as biosensing or targeted therapy.

Deepening Understanding of Structure-Activity Relationships through Multidisciplinary Approaches

A comprehensive understanding of the structure-activity relationships (SARs) of this compound derivatives is crucial for rational design and optimization. Multidisciplinary approaches, combining computational chemistry, advanced spectroscopy, and biological assays, are essential for elucidating how structural modifications influence Dpg's function and interactions nih.govnih.gov. For example, studies on peptides containing this compound have investigated their conformational preferences, revealing insights into how these residues affect peptide folding and stability jst.go.jpresearchgate.net. By correlating specific structural features, such as the bulky propyl groups or the zwitterionic nature of the amino acid, with observed activities or properties, researchers can guide the synthesis of more effective Dpg-based compounds. Computational modeling can predict preferred conformations and binding modes, which can then be validated through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography researchgate.net.

Development of High-Throughput Screening Methods for this compound-Containing Libraries

The efficiency of drug discovery and materials science is significantly enhanced by high-throughput screening (HTS) methodologies researchgate.netevotec.combmglabtech.comnih.govnovapublishers.com. Developing HTS methods tailored for this compound-containing libraries will accelerate the identification of novel compounds with desired properties. This involves creating diverse chemical libraries of Dpg derivatives and establishing robust, automated assays to rapidly screen these libraries for specific biological activities or material characteristics. HTS platforms can screen millions of compounds, enabling the rapid identification of "hits" and "leads" that can then be further optimized. By applying HTS, researchers can efficiently explore vast chemical spaces for Dpg analogs with improved efficacy, selectivity, or novel functionalities, thereby accelerating the pace of innovation in various fields.

Q & A

Q. What synthetic methodologies are effective for producing dipropylglycine (Dpg), and how can yields be optimized?

this compound is synthesized via the Strecker method or palladium-catalyzed allylation. In the Strecker approach, hydantoin derivatives are hydrolyzed under reflux with 5 N NaOH for 40 hours, yielding Dpg with a 78% efficiency after purification . For peptide integration, Pd-catalyzed allylation using allyl methyl carbonate enables efficient synthesis of Fmoc-protected Dpg, critical for solid-phase peptide synthesis (SPPS) . Yield optimization involves temperature control during coupling reactions (e.g., PyAOP at elevated temperatures enhances coupling efficiency) and purification via ethanol extraction .

Q. How do spectroscopic techniques (CD, NMR, VCD) characterize Dpg-induced peptide conformations?

Circular dichroism (CD) identifies secondary structures: Dpg-containing peptides exhibit negative bands at 208 nm and 222 nm, indicative of 310-helix formation. NMR temperature-dependent analysis (Δδ/ΔTNH) detects hydrogen bonding patterns (e.g., i→i+3 H-bonds in Ac-Glu-Dpg-Tyr-Dpg-Lys-NH2), while 2D NMR reveals side-chain interactions (e.g., pro-S propyl of Dpg and Tyr3 aromatic ring) . Vibrational CD (VCD) corroborates helical content by analyzing amide I’ and II’ bands .

Q. What role do hydrophobic residues play in stabilizing Dpg-containing peptide structures?

Hydrophobic residues (Val, Tyr) at central positions enhance folding by promoting intramolecular interactions. For example, Tyr3 in Ac-Glu-Dpg-Tyr-Dpg-Lys-NH2 engages in hydrophobic packing with Dpg’s propyl side chains, stabilizing 310-helical conformations in aqueous solutions. Branched residues like Val further reduce conformational entropy, favoring ordered structures .

Advanced Research Questions

Q. How do Dpg-containing peptides inhibit amyloid-beta aggregation, and what structural features drive this activity?

Dpg’s bulky, hydrophobic side chains disrupt amyloid-beta fibrillization by occupying the central hydrophobic core (e.g., residues 17–21). In the inhibitor AMY-1 (sequence: H-Lys-Dibg-Val-Dbzg-Phe-Dpg-(Lys)6-NH2), Dpg’s steric hindrance prevents β-sheet stacking, reducing aggregation at sub-stoichiometric concentrations (5 µM inhibitor:50 µM Aβ). This contrasts with linear amino acids, which require equimolar ratios for inhibition .

Q. How can Dpg be utilized to design amphipathic helices for siRNA delivery?

Dpg’s conformational rigidity enhances helicity in amphipathic peptides. For siRNA delivery, Dpg-containing peptides form stable complexes with siRNA via electrostatic interactions (zeta potential ~+20 mV) and hydrophobic packing. Optimal peptide length (e.g., 12–16 residues) and Dpg placement at nonpolar faces improve cellular uptake in hepatoma cells, achieving >70% RNA interference efficiency at low concentrations (50 nM siRNA) .

Q. What are the limitations of using Dpg in β-hairpin design, and how can they be mitigated?

Dpg’s linear propyl chains destabilize β-hairpin turns compared to cyclic analogs (e.g., Ac7c). However, incorporating Dpg in strand regions with turn-promoting residues (Asn, Gly) restores hairpin stability. CD and <sup>1</sup>H NMR NOE patterns validate hairpin formation, with ΔδNH values >0.5 ppm indicating interstrand H-bonding .

Methodological Considerations

Q. How should researchers design temperature-dependent NMR experiments to analyze Dpg peptide dynamics?

Perform <sup>1</sup>H NMR at 5–45°C in D2O or 90% H2O/10% D2O. Monitor NH chemical shift temperature coefficients (Δδ/ΔT): values < 4 ppb/K indicate H-bonded or shielded protons (e.g., Tyr3 NH in Ac-Glu-Dpg-Tyr-Dpg-Lys-NH2 with Δδ/ΔT = 2.1 ppb/K) . Combine with rotating-frame Overhauser spectroscopy (ROESY) to detect slow-exchange conformers.

Q. What criteria should guide residue selection when engineering Dpg into helical peptides?

- Position: Alternate Dpg with charged residues (Glu, Lys) to stabilize i→i+3 H-bonds.

- Side chains: Use branched (Val) or aromatic (Tyr) residues at central positions to enhance hydrophobic clustering.

- Solvent: Aqueous buffers (pH 7.4) promote salt bridges, while TFE/water mixtures stabilize helicity .

Data Interpretation and Contradictions

Q. Why do Dpg-containing peptides exhibit aggregation in some studies but not others?

Aggregation propensity depends on sequence length and solvent. For example, norvaline (Nva) analogs of Dpg peptides aggregate into β-sheets in phosphate buffer (200 µM), whereas Dpg’s steric bulk prevents cross-strand H-bonding. Dynamic light scattering (DLS) and thioflavin T assays differentiate amyloid-like aggregates from helical bundles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。